3-Ethyl-3-methyl-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione
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Overview
Description
3-Ethyl-3-methyl-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione is a complex organic compound that belongs to the benzothiazine family. This compound is characterized by its unique structure, which includes a benzene ring fused with a thiazine ring, and functional groups that contribute to its reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-methyl-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzothiazine ring. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of catalysts to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-methyl-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are used in substitution reactions, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazine compounds, depending on the specific reaction and conditions employed.
Scientific Research Applications
3-Ethyl-3-methyl-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as antihypertensive and antidiabetic activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-methyl-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In medicinal applications, the compound may interact with receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive properties.
1,2,4-Benzothiazine-1,1-dioxide: Exhibits similar biological activities but differs in its substitution pattern and reactivity.
Uniqueness
3-Ethyl-3-methyl-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
62054-42-6 |
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Molecular Formula |
C11H13NO3S |
Molecular Weight |
239.29 g/mol |
IUPAC Name |
3-ethyl-3-methyl-1,1-dioxo-2H-1λ6,2-benzothiazin-4-one |
InChI |
InChI=1S/C11H13NO3S/c1-3-11(2)10(13)8-6-4-5-7-9(8)16(14,15)12-11/h4-7,12H,3H2,1-2H3 |
InChI Key |
RSRHXMMRZGGJKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)C2=CC=CC=C2S(=O)(=O)N1)C |
Origin of Product |
United States |
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